molecular formula C17H24O2 B095782 2-Ethylhexyl cinnamate CAS No. 16397-78-7

2-Ethylhexyl cinnamate

Cat. No. B095782
CAS RN: 16397-78-7
M. Wt: 260.4 g/mol
InChI Key: OUCGLXKNITVPJS-UHFFFAOYSA-N
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Description

2-Ethylhexyl cinnamate, also known as octinoxate, is a cinnamate ester . It is commonly used as a UV filter in personal care products such as sunscreens . It is known for its ability to absorb UV-B rays from the sun, making it a crucial ingredient in products designed to protect the skin from photodamage .


Synthesis Analysis

The synthesis of 2-ethylhexyl cinnamate can be achieved through an eco-friendly methodology using Rhizopus oryzae lipase . The reaction involves the esterification of p-methoxycinnamic acid with 2-ethyl hexanol. Optimal yield was found using a molar ratio of 1:2 of p-methoxycinnamic acid and 2-ethyl hexanol, cyclo-octane as the reaction solvent, a temperature of 45 °C, and 750 U of lipase .


Molecular Structure Analysis

The molecular formula of 2-ethylhexyl cinnamate is C17H24O2 . It has an average mass of 260.371 Da and a monoisotopic mass of 260.177643 Da . The structure of the molecule is characterized by a double-bond stereo .


Chemical Reactions Analysis

The UV-induced [2 + 2]-cycloaddition reaction mechanism is known for this UV absorber . The kinetics of the photoreaction follows a second-order rate law . The second-order rate constant decreases with higher overall EHMC concentration .


Physical And Chemical Properties Analysis

2-Ethylhexyl cinnamate has a boiling point of 360.3°C at 760mmHg . Its partition coefficient n-octanol/water is 2.25E-05mmHg at 25°C . It has been observed that the energy for the main electronic transition was around 3.95 eV and could be explained by electron delocalization on the aromatic ring and ester group, which is important to UV absorption .

Scientific Research Applications

  • Synthesis Techniques : New processes for synthesizing 2-ethylhexyl cinnamate have been developed, such as through Knoevenagel condensation and transesterification, enhancing yield and efficiency (Zeng, 2007).

  • Use in Sunscreens and Cosmetics : It's frequently used as a UV filter in sunscreens and cosmetics. Studies have investigated its presence in human urine as a marker of exposure, linking its usage to higher urinary concentrations (Markogiannaki et al., 2014).

  • Carrier Systems for UV Filters : Solid lipid microspheres carrying 2-ethylhexyl cinnamate can provide controlled release, reduce skin penetration, and improve photostability (Yener et al., 2003).

  • Photoisomerization and Photostability : Studies have explored the photoisomerization of 2-ethylhexyl cinnamate in sunlight and its photostability, which are critical for its effectiveness as a UV filter (Miranda et al., 2014).

  • Environmental Impact and Bioaccumulation : Research on zebrafish demonstrated the bioaccumulation of 2-ethylhexyl cinnamate and its negative effects on growth, development, and biochemical responses in both parent and offspring generations (Zhou et al., 2019).

  • Tissue Clearing Applications : Ethyl cinnamate-based clearing methods, such as 2Eci, have been developed for microscopic imaging through large tissues, applicable in various species including human organoids (Masselink et al., 2018).

  • Cosmetic and Therapeutic Potentials : Cinnamic acid derivatives, including 2-ethylhexyl cinnamate, are being investigated for their potential in skin lightening, anti-aging, and other cosmetic applications (Gunia-Krzyżak et al., 2018).

Safety And Hazards

When handling 2-ethylhexyl cinnamate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . It is also advised to remove all sources of ignition .

properties

IUPAC Name

2-ethylhexyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-9-15(4-2)14-19-17(18)13-12-16-10-7-6-8-11-16/h6-8,10-13,15H,3-5,9,14H2,1-2H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCGLXKNITVPJS-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl cinnamate

CAS RN

217324-58-8, 16397-78-7
Record name Ethylhexyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217324588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ethylhexyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethylhexyl cinnamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B5YXQ8MSS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
ML Moloisane, W Liebenberg, AP Lötter… - East and Central African …, 2004 - ajol.info
… Protection Factor value of > 20, simple creams were combined with very fine inorganic oxides (zinc oxide and titanium dioxide) and organic sunscreen filters (2-ethylhexyl cinnamate …
Number of citations: 1 www.ajol.info
MR Swart - 2016 - scholar.ufs.ac.za
… with 2-ethylhexyl acrylate to form 2-ethylhexyl cinnamate and the desired 2-ethylhexyl p-… cinnamate, n-butyl p-methoxycinnamate, and 2- ethylhexyl cinnamate) and 3-buten-2-ones [4-…
Number of citations: 2 scholar.ufs.ac.za
AG Santos, GA Bailey, EN Dos Santos, DE Fogg - ACS Catalysis, 2017 - ACS Publications
… Indeed, the resin exerts an even greater protective effect with MA, enabling yields of methyl cinnamate 2′superior to those of 2-ethylhexyl cinnamate 2 (95% vs 84%, Figure 2b). In …
Number of citations: 32 pubs.acs.org
M Promkatkaew, S Suramitr, TM Karpkird… - The Journal of …, 2009 - pubs.aip.org
The absorption and emission spectra of ultraviolet B (UVB) blocking cinnamate derivatives with five different substituted positions were investigated using the symmetry-adapted cluster …
Number of citations: 28 pubs.aip.org
MG Dighe, MS Degani - Arkivoc, 2011 - researchgate.net
(2-cyanoethyl)-3-(2-hydroxyethyl)-1H-imidazol-3-ium tetrafluoroborate (IL-2) in presence of PdCl2 was found to be an efficient and reusable, ligand-free, base-free catalytic system for …
Number of citations: 7 www.researchgate.net
P Klumphu, BH Lipshutz - The Journal of organic chemistry, 2014 - ACS Publications
The third-generation designer amphiphile/surfactant, “Nok” (ie, SPGS-550-M; β-sitosterol methoxypolyethyleneglycol succinate), soon to be commercially available from Aldrich, can be …
Number of citations: 186 pubs.acs.org
G Ren, X Cui, E Yang, F Yang, Y Wu - Tetrahedron, 2010 - Elsevier
Carbene adduct of cyclopalladated ferrocenylimine has been successfully applied to Heck reaction of various aryl bromides with olefins. On the basis of kinetic studies, in situ 13 C NMR …
Number of citations: 77 www.sciencedirect.com
N NP2EC - 2006 - water.llnl.gov
… This water sample also contained the common UV absorbing sunscreen agents oxybenzone and parsol MCX (2-ethylhexyl cinnamate), the two most commonly found polycyclic musk …
Number of citations: 3 water.llnl.gov
S Son - 2003 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The negative microfilm of this dissertation was prepared and inspected by the school granting the degree. We are using …
Number of citations: 2 search.proquest.com
M Ehara, B Saha, P Poolmee… - AIP Conference …, 2012 - pubs.aip.org
Electronic structure and optical properties of some organic conjugated molecules, that is the oligomers for organic-light emitting diodes (OLED), chelating hetero-atomic conjugated …
Number of citations: 13 pubs.aip.org

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